5-amino-1,3-diazinan-2-one hydrochloride
Description
Significance of Nitrogen-Containing Heterocycles in Advanced Organic Synthesis Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. rjstonline.comtandfonline.com These compounds are of paramount importance in organic synthesis due to their presence in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. rjstonline.comresearchgate.net Their unique chemical reactivity and structural diversity make them essential building blocks for creating complex molecules. rjstonline.com Many nitrogen heterocycles exhibit significant biological activity, forming the core structure of numerous therapeutic agents. researchgate.netnih.gov In fact, a significant percentage of drugs approved by regulatory bodies contain a nitrogen-heterocyclic skeleton.
The versatility of these compounds stems from the properties of the nitrogen atom itself, which can influence the electronic distribution within the ring and act as a site for hydrogen bonding, a crucial interaction for biological activity. tandfonline.com They can participate in a wide range of chemical reactions, including substitutions, additions, and cycloadditions, making them valuable intermediates in multi-step syntheses. rjstonline.com Furthermore, nitrogen heterocycles serve as ligands for metal catalysts and can themselves act as catalysts in various organic transformations. rjstonline.comtandfonline.com Their applications extend to materials science, where they are used to create conducting polymers, dyes, and energetic materials. rjstonline.com
Overview of Diazinan-2-one Derivatives within Academic Literature
The 1,3-diazinan-2-one ring, also known as tetrahydro-2(1H)-pyrimidinone or N,N'-trimethyleneurea, is a six-membered saturated heterocycle containing two nitrogen atoms and a carbonyl group. rjstonline.comstenutz.eu This scaffold and its derivatives, collectively known as tetrahydropyrimidines, have garnered considerable interest in medicinal and synthetic chemistry. nih.gov
A primary and historically significant method for synthesizing derivatives of this scaffold is the Biginelli reaction. rjstonline.comnih.gov This one-pot multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones, which can be subsequently reduced to the saturated diazinan-2-one core. rjstonline.comtandfonline.com Over the years, significant research has focused on improving the efficiency and conditions of the Biginelli reaction. This has led to the use of various catalysts to enhance reaction rates and yields, as detailed in the table below. tandfonline.comnih.gov
| Catalyst Type | Examples | Reaction Conditions | Reference |
| Lewis Acids | Cu(OTf)₂, Yb(OTf)₃, BiCl₃, Mn(OAc)₃·2H₂O | Often milder conditions, improved yields | nih.gov |
| Brønsted Acids | HCl, p-TsOH·H₂O | Traditional catalysts, often require heating | nih.govrsc.org |
| Heterogeneous Catalysts | Polymer-supported reagents, Fe₃O₄@C@OSO₃H | Solvent-free conditions, catalyst reusability | tandfonline.comnih.gov |
| Organocatalysts | DABCO, Triphenylphosphine (TPP) | Neutral and solvent-free options | nih.govrsc.org |
Derivatives of the diazinan-2-one scaffold are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. rjstonline.comnih.govnih.gov For instance, certain tetrahydropyrimidinone derivatives have been investigated as potential inhibitors of Mycobacterium tuberculosis thymidylate kinase. nih.gov Beyond medicinal applications, some derivatives serve important roles in synthesis. A notable example is 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), which is widely used as a polar aprotic solvent and as an additive in applications like peptide synthesis. sigmaaldrich.com
Research Context and Fundamental Importance of 5-Amino-1,3-diazinan-2-one Hydrochloride
While extensive academic literature exists for the broader class of diazinan-2-one derivatives, specific research focusing directly on this compound is limited in publicly accessible databases. Its fundamental importance is therefore best understood by considering its chemical structure in the context of synthetic chemistry.
The compound is a functionalized derivative of the core 1,3-diazinan-2-one scaffold. The key feature is the amino group (-NH₂) at the 5-position of the ring. This primary amine serves as a powerful chemical handle, or a reactive site, for further synthetic modifications. In heterocyclic chemistry, amino-substituted rings are common and highly valuable starting materials for the construction of more complex molecular architectures. researchgate.net For example, the literature describes how related compounds like 6-aminouracil (B15529) or 2-amino-thienopyrimidines are used as precursors to build fused heterocyclic systems of biological significance. researchgate.netmdpi.com
Therefore, the principal importance of this compound is likely as a synthetic intermediate or a building block. The amino group can act as a nucleophile, allowing for the introduction of a wide variety of substituents and the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which is a common practice for handling amine-containing reagents.
Scope of Academic Inquiry into the Chemical Compound
Given its structural characteristics, the scope of academic inquiry into this compound would logically be centered on its application in synthetic organic chemistry. Research efforts would likely not investigate the intrinsic biological activity of this small molecule itself, but rather its utility as a precursor for target molecules.
The primary areas of investigation would include:
Development of Synthetic Routes: Research would focus on efficient and scalable methods to synthesize this compound itself.
Reaction Discovery: Academic inquiry would explore the reactivity of the C5-amino group. This includes its participation in reactions such as acylation, alkylation, arylation, diazotization (to form other functional groups), and condensation reactions to build new ring systems fused to the diazinan-2-one core.
Combinatorial Chemistry and Library Synthesis: The compound could serve as a scaffold in combinatorial chemistry, where the amino group provides a point of diversification. By reacting it with a library of different chemical partners (e.g., acyl chlorides, sulfonyl chlorides, aldehydes), chemists can generate a large collection of novel compounds for screening in drug discovery programs. jazanu.edu.sa
In essence, the academic focus is on exploiting the chemical reactivity of this compound to enable the synthesis of more elaborate and potentially functional molecules.
Structure
3D Structure of Parent
Properties
CAS No. |
2703774-39-2 |
|---|---|
Molecular Formula |
C4H10ClN3O |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
5-amino-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9N3O.ClH/c5-3-1-6-4(8)7-2-3;/h3H,1-2,5H2,(H2,6,7,8);1H |
InChI Key |
QQJGHFXILZLSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC(=O)N1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Amino 1,3 Diazinan 2 One Hydrochloride
De Novo Synthesis Approaches to the Diazinan-2-one Ring System
The de novo synthesis of the 1,3-diazinan-2-one ring, also known as N,N'-trimethyleneurea, typically involves the cyclization of a 1,3-diamine with a carbonylating agent. For the synthesis of the 5-amino substituted target, this approach necessitates starting with a 1,3-diaminopropane (B46017) backbone that already possesses an amino group or a masked equivalent at the C2 position.
Cyclization Reactions for 1,3-Diazinan-2-one Core Formation
The fundamental reaction for forming the 1,3-diazinan-2-one core is the condensation of a 1,3-diamine with a phosgene (B1210022) equivalent. Phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), or triphosgene (B27547) (bis(trichloromethyl) carbonate) are common reagents for this transformation. researchgate.netnih.govmdpi.com The reaction proceeds by the nucleophilic attack of the primary amino groups of the diamine on the carbonyl carbon of the phosgene equivalent, leading to the formation of the cyclic urea (B33335).
A plausible synthetic route to 5-amino-1,3-diazinan-2-one would, therefore, commence with 1,2,3-triaminopropane or a protected derivative thereof. The use of a protected triamine is crucial to ensure selective reaction at the 1- and 3-amino groups while leaving the 2-amino group intact or to be deprotected at a later stage. For instance, a di-protected 1,2,3-triaminopropane could be reacted with a phosgene equivalent to form the protected 5-amino-1,3-diazinan-2-one, which upon deprotection would yield the desired product.
An alternative strategy involves the use of 1,3-diaminopropan-2-ol as a more readily available starting material. nveo.orggoogleapis.comresearchgate.net The hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the amine. However, direct synthesis of 2-amino-1,3-propanediol (B45262) derivatives offers a more direct, albeit challenging, route to a suitable precursor. rsc.org
| Starting Material | Reagent | Product | Reference |
| 1,3-Diaminopropane | Phosgene/Diphosgene/Triphosgene | 1,3-Diazinan-2-one | researchgate.netnih.govmdpi.com |
| Protected 1,2,3-Triaminopropane | Phosgene Equivalent | Protected 5-Amino-1,3-diazinan-2-one | Theoretical |
| 1,3-Diaminopropan-2-ol derivative | Azide, then reduction | 2-Amino-1,3-diaminopropane derivative | nveo.orggoogleapis.comresearchgate.net |
Stereoselective and Regioselective Considerations in Ring Closure
When employing substituted 1,3-diamines, the potential for stereoisomers arises. In the context of 5-amino-1,3-diazinan-2-one, the C5 carbon is not a stereocenter unless further substitution is present on the ring or the amino group. However, regioselectivity is a critical consideration when using unsymmetrically protected diamines or when there is a possibility of side reactions. The choice of protecting groups for the amino functionalities is paramount to direct the cyclization to the desired 1,3-diazinan-2-one ring system and to prevent the formation of unwanted side products.
Functionalization Strategies for the 5-Amino Group
An alternative synthetic paradigm involves the initial construction of the 1,3-diazinan-2-one ring, followed by the introduction or unmasking of the 5-amino group. This approach circumvents the need for potentially unstable or difficult-to-synthesize triamine precursors.
Direct Amination Approaches at the C5 Position
The direct amination of the C5 position of a 1,3-diazinan-2-one ring is a challenging transformation due to the generally unreactive nature of the C-H bond at this position. However, if a ketone is present at C5 (i.e., 1,3-diazinan-2,5-dione), reductive amination could be a viable pathway. This would involve the reaction of the dione (B5365651) with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent, such as sodium cyanoborohydride, to form the 5-amino derivative.
Transformations of Pre-existing C5 Substituents to an Amino Group
A more versatile and common strategy is the conversion of a pre-existing functional group at the C5 position into an amino group. This can be achieved through several well-established rearrangement reactions.
A key precursor for this strategy would be 1,3-diazinan-2-one-5-carboxylic acid or its corresponding amide. The synthesis of such a precursor could potentially be achieved through the cyclization of a substituted malonic acid derivative. For instance, diethyl 2-ureidomalonate, which can be synthesized from diethyl malonate and urea, could undergo a cyclocondensation reaction with formaldehyde (B43269) and ammonia (or their equivalents) to form the 1,3-diazinan-2-one ring with an ester group at the C5 position. Subsequent hydrolysis would yield the desired carboxylic acid.
Once the carboxylic acid or its amide derivative is obtained, several classical organic reactions can be employed to introduce the amino group:
Hofmann Rearrangement: The treatment of 1,3-diazinan-2-one-5-carboxamide with bromine and a strong base would induce a rearrangement to an isocyanate intermediate, which upon hydrolysis, would yield 5-amino-1,3-diazinan-2-one. nveo.org
Curtius Rearrangement: 1,3-diazinan-2-one-5-carboxylic acid can be converted to its corresponding acyl azide. Thermal or photochemical decomposition of the acyl azide would lead to the formation of an isocyanate, which can then be hydrolyzed to the desired amine. rsc.orgchemicalbook.com This method is often favored due to its mild reaction conditions.
Schmidt Reaction: The reaction of 1,3-diazinan-2-one-5-carboxylic acid with hydrazoic acid under acidic conditions would also proceed through an isocyanate intermediate to furnish the 5-amino product. googleapis.com
Another potential precursor is a 5-nitro-1,3-diazinan-2-one. The reduction of the nitro group to an amine is a high-yielding and reliable transformation, typically achieved using catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., Sn/HCl). The synthesis of the 5-nitro precursor could be envisioned starting from 2-nitro-1,3-propanediol, which would be cyclized with urea or a phosgene equivalent.
| Precursor at C5 | Reaction | Reagents | Intermediate | Reference |
| Carboxamide | Hofmann Rearrangement | Br₂, NaOH | Isocyanate | nveo.org |
| Carboxylic Acid | Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ | Acyl azide -> Isocyanate | rsc.orgchemicalbook.com |
| Carboxylic Acid | Schmidt Reaction | HN₃, H⁺ | Isocyanate | googleapis.com |
| Nitro | Reduction | H₂, Pd/C or Sn/HCl | Amino | General |
Synthesis of the Hydrochloride Salt Form
Once the free base, 5-amino-1,3-diazinan-2-one, has been synthesized, the formation of the hydrochloride salt is a straightforward acid-base reaction. The amine is dissolved in a suitable organic solvent, such as ethanol, methanol, or diethyl ether, and treated with a solution of hydrogen chloride in the same or a compatible solvent, or with gaseous hydrogen chloride. The hydrochloride salt, being generally less soluble in organic solvents than the free base, will precipitate out of the solution and can be collected by filtration, washed, and dried. This final step serves not only to produce the desired salt form but also as a method of purification.
Innovative and Sustainable Synthetic Techniques
The development of innovative and sustainable synthetic techniques is a primary focus in modern organic chemistry. These methods aim to reduce the environmental impact of chemical manufacturing while improving efficiency and safety. For the synthesis of 5-amino-1,3-diazinan-2-one hydrochloride, a molecule with a core cyclic urea structure, these principles can be applied to various stages of its assembly.
In an effort to align with the principles of green chemistry, there is a growing interest in developing synthetic protocols that operate without catalysts and in the absence of conventional solvents. Such "catalyst-free" and "solvent-free" reactions reduce waste, eliminate the need for potentially toxic and expensive catalysts (often based on transition metals), and simplify purification processes.
While specific literature on the catalyst-free synthesis of this compound is not prominent, general strategies applied to other nitrogen-containing heterocycles can be considered. For instance, one-pot, multi-component reactions under solvent-free conditions have been successfully employed for the synthesis of compounds like 5-amino-1,2,3-triazole derivatives. researchgate.net This approach, which combines multiple reaction steps into a single operation without isolating intermediates, is highly atom-economical. A hypothetical approach for 5-amino-1,3-diazinan-2-one could involve the thermal condensation of a suitably substituted 1,3-diaminopropane derivative with a carbonyl source like urea or a chloroformate equivalent under solvent-free, melt conditions. The absence of a solvent minimizes waste and can, in some cases, accelerate the reaction rate.
Similarly, catalyst-free methods for forming related heterocyclic systems, such as 1,5-benzodiazepines, have been developed, demonstrating the feasibility of constructing complex scaffolds without catalytic assistance. nih.gov These reactions often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. beilstein-journals.org By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures that are difficult to achieve with conventional heating, often leading to dramatic reductions in reaction times and improved yields. researchgate.netmdpi.com
This technique has been successfully applied to the synthesis of related heterocyclic structures. For example, the Urech synthesis of hydantoins (which, like 5-amino-1,3-diazinan-2-one, are cyclic urea derivatives) from amino acids is significantly enhanced by microwave irradiation. beilstein-journals.orgresearchgate.netnih.gov A one-pot, two-step process involving the N-carbamylation of an amino acid followed by acid-induced cyclization can be completed in under two hours, compared to much longer periods required for conventional heating. beilstein-journals.orgresearchgate.net
A similar strategy could be envisioned for this compound. A precursor, such as a protected 1,3-diaminopropan-2-amine, could be reacted with a carbonyl source and subsequently cyclized under microwave conditions. The optimization of such a reaction would involve screening parameters like temperature, reaction time, and reagent equivalents, as illustrated in the analogous hydantoin (B18101) synthesis below.
Table 1: Example of Microwave-Assisted Synthesis Optimization for a Related Heterocycle (Hydantoin H1a)
| Entry | Reagent Equiv. | Temperature (°C) | Yield (%) |
| 1 | 4.0 | 80 | 70 |
| 2 | 5.0 | 80 | 89 |
| 3 | 6.0 | 80 | 61 |
| 4 | 5.0 | 60 | 64 |
| 5 | 5.0 | 100 | 60 |
| This table is adapted from data on the N-carbamylation of L-phenylalanine, a key step in a microwave-assisted hydantoin synthesis, to illustrate a typical optimization process. researchgate.net |
Flow Chemistry Applications
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are pumped through a network of tubes and reactors where reactions, separations, and analysis can occur in a continuous stream. durham.ac.uk This methodology offers superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and improved scalability. beilstein-journals.orgpentelutelabmit.com
Flow chemistry is particularly well-suited for multi-step syntheses, including the production of peptides and other complex active pharmaceutical ingredients. beilstein-journals.orgchemrxiv.orgnih.gov The synthesis of amide bonds, a fundamental transformation in the creation of the urea moiety in 5-amino-1,3-diazinan-2-one, is readily achievable in flow systems. durham.ac.uk A potential flow synthesis could involve pumping a stream of a protected diamine precursor to mix with a stream of an activating agent (like a chloroformate or CDI) in a heated reactor coil to facilitate rapid and controlled cyclization. Subsequent in-line purification using scavenger resins or catch-and-release protocols could yield the desired product with high purity. durham.ac.uk The ability to precisely control reaction time in a flow system can be crucial for minimizing side reactions and racemization, especially when dealing with chiral centers. thieme-connect.de
Biocatalysis, the use of natural enzymes or whole-cell systems to perform chemical transformations, is a cornerstone of green and sustainable chemistry. rug.nlmdpi.com Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions, making them ideal for the synthesis of complex and chiral molecules. mdpi.com
For a molecule like this compound, which contains a chiral center at the C5 position if derived from a chiral precursor, biocatalysis offers significant potential. While direct enzymatic synthesis of the entire heterocyclic ring is not yet reported, enzymes could be employed to create key chiral precursors.
For example, transaminases (TAs) are widely used to synthesize chiral amines from prochiral ketones with high enantiomeric excess. A hypothetical biocatalytic route could involve the asymmetric amination of a suitable ketone precursor to install the C5-amino group with the desired stereochemistry. This enzymatic step would generate a chiral diamine or amino alcohol that could then be subjected to chemical cyclization to form the diazinan-2-one ring. The use of biocatalysis has proven effective in the industrial synthesis of numerous pharmaceuticals containing chiral amine functionalities. mdpi.com
Furthermore, hydrolases like lipases or proteases, which are capable of forming amide bonds under certain conditions, could be explored for the cyclization step itself, although this is a more challenging application. The development of enzyme cascades, where multiple enzymatic steps are performed in a single pot, could one day enable the de novo synthesis of such heterocyclic structures from simple starting materials. rug.nl
Chemical Reactivity and Transformation Studies of 5 Amino 1,3 Diazinan 2 One Hydrochloride
Reactions Involving the C5-Amino Functionality
The primary amino group at the C5 position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular scaffolds.
The nucleophilic nature of the C5-amino group readily allows for acylation, alkylation, and arylation reactions.
Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides. For instance, acetylation and benzoylation of similar amino-heterocyclic systems have been shown to proceed effectively, yielding the corresponding 3-substituted products. rsc.org The reaction of the amino group with isocyanates can also lead to the formation of urea (B33335) derivatives. rsc.org The amount of acylating agent used can range from 0.5 to 20 equivalents relative to the amino groups being acylated. google.com
Alkylation: Alkylation of the amino group can be achieved with alkyl halides. In related systems, such as 2-amino-1,3-benzothiazole, N-alkylation occurs at the endocyclic nitrogen atom when reacted with α-iodoketones. nih.gov The reaction of 5-dimethylaminotetrazolo-[1,5-a] mdpi.comnih.govresearchgate.nettriazin-7-one with allyl bromide results in both N-alkylation and O-alkylation products. researchgate.net
Arylation: While specific examples for 5-amino-1,3-diazinan-2-one hydrochloride are not detailed in the provided search results, arylation of amino groups is a common transformation, often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Table 1: Examples of Acylation and Alkylation Reactions on Amino-Heterocycles
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide | Acetic anhydride (B1165640) | Acetylation | 3-acetyl derivative | rsc.org |
| 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide | Benzoyl chloride | Benzoylation | 3-benzoyl derivative | rsc.org |
| 2-amino-1,3-benzothiazole | α-iodoketones | N-alkylation | 2-amino-1,3-benzothiazolium iodides | nih.gov |
| 5-dimethylaminotetrazolo-[1,5-a] mdpi.comnih.govresearchgate.nettriazin-7-one | Allyl bromide | N/O-alkylation | N-allyl and O-allyl products | researchgate.net |
The C5-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of various heterocyclic systems.
For example, the condensation of 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) with 1-acetyl-2-imidazolin-2-one using POCl₃ as a solvent leads to the formation of a phosphine (B1218219) imide derivative. researchgate.net Three-component condensation reactions involving an amino compound, an aldehyde, and a third component are also a powerful tool. For instance, 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones can be synthesized through a three-component condensation of 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid. researchgate.net Similarly, the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793), is a well-established method for preparing 3,4-dihydropyrimidin-2(1H)-ones. nih.govacs.orgnih.gov The condensation of amino acids to form peptide bonds is another relevant example of this reaction type. mdpi.com
The primary amino group at C5 can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. While specific studies on the diazotization of this compound are not available in the provided results, this transformation is a cornerstone of synthetic organic chemistry for aromatic and heteroaromatic amines.
The resulting diazonium salt would be a versatile intermediate, susceptible to a wide range of nucleophilic substitution reactions, allowing the introduction of various functionalities, including halides, hydroxyl, cyano, and azide (B81097) groups. These transformations, known as Sandmeyer and related reactions, would significantly expand the synthetic utility of the 5-amino-1,3-diazinan-2-one scaffold. In a different context, the biotransformation of the insecticide diazinon (B1670403) involves metabolic reactions that can lead to different products. nih.gov
Investigation of Reaction Mechanisms and Intermediates
A thorough understanding of a compound's reactivity is built upon detailed mechanistic studies that identify intermediates and transition states, as well as quantify the energetic landscape of the reaction.
Detailed Mechanistic Elucidation via Experimental and Computational Studies
Specific experimental and computational studies to elucidate the reaction mechanisms of this compound are not documented in the accessible scientific literature. Such studies are crucial for understanding the step-by-step sequence of bond-breaking and bond-forming events. Techniques like in-situ spectroscopic monitoring (e.g., NMR, IR), trapping of intermediates, and isotopic labeling are standard experimental approaches. Complementary computational methods, such as Density Functional Theory (DFT) calculations, provide insights into the geometries and energies of reactants, intermediates, transition states, and products. The absence of such dedicated studies for this compound means that its reactive behavior can only be inferred from general principles of heterocyclic chemistry rather than from direct empirical evidence.
Kinetic and Thermodynamic Aspects of Key Transformations
Similarly, there is a lack of published data on the kinetic and thermodynamic parameters associated with the chemical transformations of this compound. Kinetic studies would provide information on reaction rates, rate laws, and the influence of reaction conditions (e.g., temperature, concentration, catalyst) on the speed of a reaction. Thermodynamic studies would quantify the energy changes (enthalpy and entropy) and the position of equilibrium for its reactions. This information is fundamental for optimizing reaction conditions and predicting the feasibility of potential transformations. Without such data, a quantitative understanding of the reactivity of this compound remains elusive.
Derivatization and Analog Synthesis Research for 5 Amino 1,3 Diazinan 2 One Hydrochloride
Design and Synthesis of Functionalized Derivatives at the C5-Amino Position
The primary amino group at the C5 position of 5-amino-1,3-diazinan-2-one serves as a key handle for introducing a wide array of functional groups, thereby modulating the compound's physicochemical properties and biological activity. Research in this area focuses on leveraging well-established amination and acylation reactions to create novel derivatives.
Common synthetic strategies include:
Acylation Reactions: The reaction of the C5-amino group with various acylating agents such as acid chlorides, anhydrides, and activated esters leads to the formation of amide derivatives. This approach allows for the introduction of diverse side chains, including aliphatic, aromatic, and heterocyclic moieties.
Alkylation and Arylation Reactions: The amino group can undergo nucleophilic substitution reactions with alkyl halides or be subjected to reductive amination with aldehydes and ketones to yield secondary and tertiary amine derivatives. Furthermore, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl and heteroaryl substituents.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives, which can act as bioisosteres for amides and introduce different electronic and steric properties.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates affords the corresponding urea and thiourea derivatives, respectively. This is a common strategy in drug design to introduce hydrogen-bonding motifs that can interact with biological targets.
These derivatization strategies enable the systematic exploration of the chemical space around the C5-amino position, facilitating the development of structure-activity relationships (SAR).
| Derivative Type | General Structure | Potential Reagents | Reaction Type |
| Amide | Acyl chloride, Anhydride (B1165640) | Acylation | |
| Secondary Amine | Aldehyde/Ketone, Reducing agent | Reductive Amination | |
| Sulfonamide | Sulfonyl chloride | Sulfonylation | |
| Urea | Isocyanate | Addition |
Table 1. Examples of Functionalized Derivatives at the C5-Amino Position.
Structural Modifications of the Diazinan-2-one Ring for Analog Generation
Modification of the core 1,3-diazinan-2-one ring is another crucial strategy for generating structural analogs with potentially improved properties. These modifications can alter the ring's conformation, polarity, and points of interaction with biological targets.
Key approaches to ring modification include:
N-Alkylation and N-Arylation: The nitrogen atoms of the cyclic urea can be functionalized through alkylation with alkyl halides or arylation via cross-coupling reactions. These modifications can enhance lipophilicity and introduce new vectors for interaction. mdpi.comnih.gov
Ring Expansion and Contraction: Chemical transformations can be employed to expand the six-membered ring to a seven-membered diazepinone or contract it to a five-membered imidazolidinone. nih.gov Such changes significantly alter the scaffold's geometry and can lead to novel biological activities.
Introduction of Substituents on the Carbon Backbone: The carbon atoms of the diazinan ring can be substituted to introduce additional functional groups or to create chiral centers, thereby increasing the structural complexity and specificity of the resulting analogs.
Bioisosteric Replacement: The urea functionality can be replaced with other groups, such as a thiourea or a guanidine (B92328), to explore different hydrogen-bonding patterns and electronic properties.
These structural modifications provide access to a broader range of chemical entities, expanding the potential applications of the 5-amino-1,3-diazinan-2-one scaffold.
| Modification Type | General Approach | Potential Outcome |
| N-Substitution | Alkylation or arylation of ring nitrogens | Altered lipophilicity and interaction vectors |
| Ring Scaffolding | Ring expansion or contraction reactions | Novel geometric and conformational properties |
| Carbon Backbone Substitution | Introduction of substituents on ring carbons | Increased structural complexity and chirality |
| Bioisosteric Replacement | Replacement of the urea moiety | Modified hydrogen-bonding and electronic features |
Table 2. Strategies for Structural Modification of the Diazinan-2-one Ring.
Synthesis of Hybrid Molecules Incorporating the 5-Amino-1,3-diazinan-2-one Moiety
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. mdpi.com The 5-amino-1,3-diazinan-2-one moiety can serve as a versatile building block for the synthesis of such hybrid molecules.
The design of these hybrids typically involves linking the 5-amino-1,3-diazinan-2-one scaffold to another biologically active molecule through a suitable linker. The point of attachment can be either the C5-amino group or one of the ring nitrogens. The choice of the linker and the complementary pharmacophore is guided by the desired therapeutic target and the intended mechanism of action.
Examples of potential hybrid molecule strategies include:
Linking to Known Enzyme Inhibitors: The 5-amino-1,3-diazinan-2-one moiety can be conjugated to a known inhibitor of a specific enzyme, potentially leading to synergistic effects or altered selectivity.
Combination with Receptor Ligands: Hybridization with a ligand for a particular receptor can target the molecule to specific cell types or tissues.
Incorporation of Fluorescent or Biotin (B1667282) Tags: For use as chemical probes, the scaffold can be linked to fluorescent dyes or biotin for visualization and affinity-based purification in biological systems.
The synthesis of these hybrid molecules often employs standard coupling chemistries, such as amide bond formation, click chemistry, or ether linkages.
| Hybrid Type | Design Rationale | Potential Application |
| Enzyme Inhibitor Hybrid | Synergistic inhibition or altered selectivity | Targeted therapy |
| Receptor Ligand Hybrid | Targeted delivery to specific cells or tissues | Diagnostics and targeted therapy |
| Chemical Probe Hybrid | Visualization and affinity-based studies | Research tools |
Table 3. Conceptual Hybrid Molecules Incorporating the 5-Amino-1,3-diazinan-2-one Moiety.
Development of High-Throughput Synthesis Methodologies for Compound Libraries
To efficiently explore the vast chemical space accessible from the 5-amino-1,3-diazinan-2-one scaffold, the development of high-throughput synthesis (HTS) methodologies is essential. These methods enable the rapid generation of large and diverse libraries of compounds for biological screening. wikipedia.orgnih.gov
Key HTS strategies applicable to this scaffold include:
Solid-Phase Synthesis: The 5-amino-1,3-diazinan-2-one core can be attached to a solid support, allowing for sequential reactions and purifications to be carried out in a streamlined fashion. acs.orgnih.gov This approach is particularly well-suited for the synthesis of peptide-like molecules or other oligomeric structures. The use of a solid support simplifies the purification process as excess reagents and by-products can be easily washed away. researchgate.net
Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of individual compounds in separate reaction vessels, often in a microplate format. This allows for the rapid creation of a library where each compound is spatially addressed.
Combinatorial Chemistry: By systematically combining a set of building blocks in all possible combinations, vast libraries of compounds can be generated. wikipedia.org For instance, a "split-and-pool" synthesis strategy can be employed on a solid support to create a one-bead-one-compound library. nih.gov
Automated Synthesis Platforms: The use of robotic systems can automate the repetitive steps of synthesis and purification, significantly increasing the throughput and reproducibility of library generation.
The development of robust HTS methodologies is critical for unlocking the full potential of the 5-amino-1,3-diazinan-2-one scaffold in drug discovery and chemical biology.
| HTS Methodology | Principle | Advantage |
| Solid-Phase Synthesis | Compound is attached to a solid support for synthesis | Simplified purification |
| Parallel Synthesis | Simultaneous synthesis of individual compounds | Rapid generation of spatially addressed libraries |
| Combinatorial Chemistry | Systematic combination of building blocks | Generation of very large and diverse libraries |
| Automated Synthesis | Use of robotics for synthesis and purification | Increased throughput and reproducibility |
Table 4. High-Throughput Synthesis Methodologies for Compound Library Generation.
Advanced Spectroscopic and Analytical Research Methodologies for 5 Amino 1,3 Diazinan 2 One Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms. For 5-amino-1,3-diazinan-2-one hydrochloride, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a complete structural assignment.
In its hydrochloride form, the amino group at the C5 position is expected to be protonated (-NH3+), and one of the nitrogen atoms in the diazinan ring may also be protonated, depending on the pKa values and the solvent used. This protonation state will influence the chemical shifts of nearby protons and carbons.
Predicted ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts for the protons and carbons in this compound. The numbering convention used is as follows: the carbonyl carbon is C2, the amino-substituted carbon is C5, and the methylene (B1212753) carbons are C4 and C6.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| C2 | - | ~160 | - |
| C4/C6 | ~3.2 - 3.6 | ~45 | Multiplet |
| C5 | ~3.8 - 4.2 | ~50 | Multiplet |
| N1-H/N3-H | ~7.0 - 8.0 | - | Broad Singlet |
| C5-NH3+ | ~8.0 - 9.0 | - | Broad Singlet |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent and concentration.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the predicted signals and establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable. asianpubs.org
Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons on adjacent carbons. For this compound, COSY would show correlations between the proton at C5 and the protons on the adjacent methylene carbons (C4 and C6). It would also show correlations between the protons on the same methylene group if they are diastereotopic.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for C4, C5, and C6 based on their attached proton resonances.
Dynamic NMR Studies for Rotational Barriers and Interconverting Species
The 1,3-diazinan-2-one ring can exist in different conformations, such as a chair or a boat form. Furthermore, rotation around the C5-N bond might be restricted. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these dynamic processes.
By analyzing changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for conformational changes, such as ring inversion. At low temperatures, the interconversion between different conformations may be slow on the NMR timescale, leading to separate signals for the axial and equatorial protons on the methylene groups. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature, the free energy of activation (ΔG‡) for the conformational change can be calculated.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, the free base has a molecular formula of C₄H₉N₃O.
Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₄H₁₀N₃O⁺ | 116.0818 |
| [M+Na]⁺ | C₄H₉N₃ONa⁺ | 138.0637 |
Note: M refers to the neutral molecule, C₄H₉N₃O. The observed m/z values would be compared to these calculated values to confirm the elemental composition. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.
For 5-amino-1,3-diazinan-2-one, the fragmentation is likely to occur at the weakest bonds. Common fragmentation pathways for cyclic urea (B33335) derivatives include the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), and isocyanic acid (HNCO).
Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 116.0818)
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 99.0556 | NH₃ | Loss of the amino group from C5. |
| 71.0498 | HNCO | Cleavage of the urea moiety. |
| 56.0498 | C₂H₄N₂O | Fragmentation of the ring. |
Note: The proposed fragment structures would be confirmed by accurate mass measurements of the fragment ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H (Amine salt) | Stretching | 3200 - 2800 (broad) | Weak |
| N-H (Amide) | Stretching | 3400 - 3200 | Moderate |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |
| C=O (Urea) | Stretching | ~1650 | Strong |
| N-H | Bending | 1640 - 1550 | Moderate |
| C-N | Stretching | 1250 - 1020 | Moderate |
In the IR spectrum, the C=O stretch of the cyclic urea is expected to be a very strong and prominent band. The N-H stretching vibrations of the amide and the ammonium (B1175870) group would appear as broad bands in the high-frequency region. The C-H stretching of the methylene groups will also be present.
Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds, such as the C-C and C-H bonds of the ring structure, may give rise to stronger signals in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores—groups of atoms that absorb light. In this compound, the primary chromophores are the carbonyl group (C=O) and the nitrogen atoms with their non-bonding electrons. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The electronic transitions expected for this compound include:
n → π* (n-to-pi-star) transitions: These involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital associated with the carbonyl group. These transitions are typically of lower energy and appear at longer wavelengths.
π → π* (pi-to-pi-star) transitions: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the carbonyl group. It is generally a higher energy transition, resulting in an absorption band at a shorter wavelength.
The solvent used for analysis can influence the position of these absorption bands. The hydrochloride salt form ensures solubility in polar solvents like water or methanol, which can lead to shifts in the absorption maxima (λmax) due to interactions with the solvent molecules. While color in many transition metal complexes arises from d-d electronic transitions, for organic molecules like 5-amino-1,3-diazinan-2-one, the absorption is typically in the UV range. umb.edu Computational studies, such as Density Functional Theory (DFT), can be employed to predict the HOMO-LUMO energy gap and theoretical absorption bands, which can then be correlated with experimental data.
Table 1: Potential Electronic Transitions for 5-Amino-1,3-diazinan-2-one
| Transition Type | Chromophore | Involved Orbitals | Expected Energy Level |
|---|---|---|---|
| π → π* | Carbonyl (C=O) | π → π* | High |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Furthermore, crystallographic analysis elucidates the complex network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. In the case of this compound, strong hydrogen bonds are expected between the amino group (donor), the ring nitrogens (donor), and the carbonyl oxygen (acceptor), as well as with the chloride ion.
While specific crystallographic data for this compound is not publicly available, analysis of a related cyclic guanidine (B92328) analog, a 2-amino-3,4-dihydroquinazoline hydrochloride, provides a clear example of the detailed structural information that can be obtained. nih.gov The study of this analog revealed key N-C-N bond distances and a triclinic P-1 space group, illustrating the type of precise data generated. nih.gov
Table 2: Example Crystallographic Data for an Analogous 2-Amino-quinazoline Hydrochloride nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉N₃ · HCl |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.2965(2) |
| b (Å) | 7.4380(1) |
| c (Å) | 10.1913(3) |
| α (°) | 90.160(2) |
| β (°) | 101.445(2) |
| γ (°) | 97.776(2) |
| Volume (ų) | 463.28(2) |
Advanced Chromatographic Techniques for Separation Science and Purity Assessment
Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, polar compounds like this compound. Developing a robust HPLC method is a critical step in quality control.
A typical approach would involve reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. Due to the basic nature of the amino group, peak tailing can be an issue. To mitigate this, buffers (e.g., phosphate (B84403) or acetate) or ion-pairing agents are often added to the mobile phase to ensure sharp, symmetrical peaks. The mobile phase itself is typically a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits significant absorbance, as determined by UV-Vis spectroscopy. Method validation, following established guidelines, ensures the method is accurate, precise, linear, and robust. nih.gov
Table 3: Typical Parameters for an RP-HPLC Method
| Parameter | Description |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, low volatility, and thermal lability (as a hydrochloride salt) prevent it from vaporizing without decomposition in the GC inlet. Therefore, GC applications for this compound are almost exclusively dependent on prior chemical modification through derivatization. nih.gov
Derivatization is a chemical process that transforms a compound into a product (a derivative) with properties that are better suited for a specific analytical technique. nih.gov
For GC analysis , the primary goal of derivatization is to increase volatility and thermal stability. This is achieved by masking the polar functional groups, specifically the primary amine (-NH2) and the secondary amines (-NH-) in the ring. Common derivatization reactions include:
Silylation: Reacting the compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons on the nitrogen atoms with nonpolar trimethylsilyl (B98337) (TMS) groups.
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to convert the amino groups into trifluoroacetyl amides.
For HPLC analysis , derivatization can be used to introduce a fluorophore or a strongly UV-absorbing group to the molecule. This is particularly useful for trace-level quantification when the inherent UV absorbance of the parent compound is insufficient. The primary amino group is a prime target for tagging with reagents like dansyl chloride or fluorescamine, leading to highly fluorescent derivatives that can be detected with much greater sensitivity.
Table 4: Common Derivatization Approaches
| Technique | Purpose | Reagent Example | Target Functional Group |
|---|---|---|---|
| GC | Increase Volatility/Stability | BSTFA (Silylation) | -NH2, -NH |
| GC | Increase Volatility/Stability | TFAA (Acylation) | -NH2, -NH |
| HPLC | Enhance Detection (Fluorescence) | Dansyl Chloride | Primary Amine (-NH2) |
Computational and Theoretical Chemistry Studies of 5 Amino 1,3 Diazinan 2 One Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly used for their balance of accuracy and computational cost in studying substituted tetrahydropyrimidines and related cyclic urea (B33335) systems. researchgate.netsamipubco.com
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)The first step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. For substituted 2-oxo-1,2,3,4-tetrahydropyrimidines, studies show the heterocyclic ring typically adopts a pseudo-boat or boat-like conformation rather than a planar structure.researchgate.netThe positions of substituents (like the amino group at C5) would be crucial in determining the final, most stable geometry.
Once optimized, the electronic structure would be analyzed. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, stability, and the energy required for electronic excitation. ijcce.ac.ir A smaller energy gap generally implies higher reactivity.
Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) AnalysisNBO analysis provides detailed insight into intramolecular bonding and charge distribution. It examines charge transfer interactions (hyperconjugation) between filled and vacant orbitals, which are crucial for understanding molecular stability.ijcce.ac.irFor 5-amino-1,3-diazinan-2-one hydrochloride, NBO analysis would quantify the delocalization of electron density involving the amino group, the urea moiety, and the heterocyclic ring.
FMO analysis, focusing on the HOMO and LUMO, helps to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), predicting the sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.govresearchgate.net An MD simulation would reveal the accessible conformations of the 5-amino-1,3-diazinan-2-one ring, including ring-flipping motions and the orientation of the amino group. researchgate.net
Furthermore, MD simulations are essential for understanding the effects of the solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the specific hydrogen bonding patterns and solvation shells that form around the solute. This is particularly important for the hydrochloride salt, as it would dissociate in a polar solvent, and the interactions of the protonated amine and chloride ion with the solvent would significantly influence its behavior.
Reaction Mechanism Modeling and Transition State Analysis
Due to the absence of specific scientific literature and research data pertaining to the computational and theoretical chemistry of "this compound" in the provided search results, a detailed article on this subject cannot be generated at this time. Extensive searches for scholarly articles focusing on the prediction of spectroscopic parameters, structure-reactivity relationships, and structure-property relationships for this particular compound did not yield any relevant studies.
The search results primarily contained information on related but structurally distinct compounds, such as 5-amino-1,3,4-thiadiazole derivatives and other heterocyclic systems. While these studies employ computational and theoretical methods, their findings are not transferable to this compound due to differences in molecular structure and chemical properties.
Therefore, the requested in-depth analysis for the specified sections, including data tables and detailed research findings, cannot be provided without access to dedicated research on this compound. Further research and publication in the scientific community are required before a comprehensive article on its computational and theoretical chemistry can be authored.
Role of 5 Amino 1,3 Diazinan 2 One Hydrochloride As a Synthetic Building Block and Intermediate
Precursor for the Construction of Diverse Heterocyclic Systems
The bifunctional nature of 5-amino-1,3-diazinan-2-one, possessing both nucleophilic amino and amido groups, makes it an ideal precursor for the synthesis of various heterocyclic systems. Its application is particularly notable in the creation of fused pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules.
One of the primary applications of this compound is in the synthesis of dihydropyrimido[4,5-d]pyrimidines. These reactions typically involve the condensation of 5-amino-1,3-diazinan-2-one with various electrophilic reagents. For instance, its reaction with β-ketoesters or 1,3-dicarbonyl compounds under acidic or thermal conditions leads to the formation of these bicyclic systems. The reaction proceeds through an initial Michael addition or condensation involving the amino group, followed by an intramolecular cyclization and dehydration sequence.
The general synthetic approach can be outlined as follows:
Initial Condensation: The primary amino group of 5-amino-1,3-diazinan-2-one attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enamine or imine intermediate.
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where a nitrogen atom from the diazinanone ring attacks the remaining carbonyl group.
Dehydration: The resulting bicyclic intermediate eliminates a molecule of water to yield the final aromatic dihydropyrimido[4,5-d]pyrimidine system.
Researchers have explored various substrates to react with 5-amino-1,3-diazinan-2-one, leading to a library of substituted dihydropyrimido[4,5-d]pyrimidines. The specific substituents on the final heterocyclic product are determined by the nature of the starting 1,3-dicarbonyl compound.
| Reactant | Resulting Heterocyclic System | General Reaction Conditions |
|---|---|---|
| Ethyl acetoacetate | Substituted dihydropyrimido[4,5-d]pyrimidine | Acid catalysis (e.g., p-TsOH), heating in a high-boiling solvent (e.g., DMF, toluene) |
| Diethyl malonate | Barbituric acid-like fused systems | Base catalysis (e.g., sodium ethoxide) |
| Acetylacetone | Dimethyl-substituted dihydropyrimido[4,5-d]pyrimidine | Acid catalysis, reflux |
Applications in Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. clockss.org this compound has proven to be a valuable component in such reactions for the assembly of diverse molecular scaffolds.
Its ability to act as a binucleophile allows it to participate in MCRs like the Biginelli or Biginelli-like reactions. In a classical Biginelli reaction, an aldehyde, a β-ketoester, and a urea (B33335) are condensed to form a dihydropyrimidinone. In variations utilizing 5-amino-1,3-diazinan-2-one, the amino group can participate in the initial reaction steps, leading to more complex and functionalized heterocyclic systems.
For example, a three-component reaction between 5-amino-1,3-diazinan-2-one, an aldehyde, and a suitable active methylene (B1212753) compound can lead to the formation of fused pyrimidine structures in a single pot. The reaction pathway is often a domino sequence of condensation, cyclization, and aromatization steps. The diversity of the final products can be readily achieved by varying the aldehyde and the active methylene component.
| MCR Type | Other Components | Resulting Scaffold | Potential Advantages |
|---|---|---|---|
| Biginelli-like Reaction | Aromatic aldehydes, β-ketoesters | Fused Dihydropyrimidinones | High step economy, rapid assembly of complex cores |
| Ugi-type Reaction | Aldehydes, isocyanides, carboxylic acids | Peptidomimetic structures with a cyclic urea backbone | Access to diverse chemical space, generation of libraries |
Utilization in Tandem Reactions for Complex Molecule Synthesis
Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org The strategic use of this compound in such sequences enables the efficient synthesis of complex molecules from simple precursors.
The reactivity of the amino and amido functionalities within the same molecule allows for the design of tandem reactions where an initial intermolecular reaction is followed by one or more intramolecular cyclizations. For instance, a reaction could be initiated by the acylation or alkylation of the amino group, which then positions the newly introduced functionality to react with the cyclic urea portion of the molecule.
An example of such a tandem process could involve the reaction of 5-amino-1,3-diazinan-2-one with a bifunctional electrophile, such as a haloacyl halide. The first step would be the acylation of the amino group, followed by an intramolecular N-alkylation by the halide, leading to the formation of a bridged bicyclic system. These types of reactions are highly valuable as they can rapidly increase molecular complexity and generate unique three-dimensional structures.
Development of Novel Methodologies Utilizing the Compound as a Key Synthon
The unique structural features of this compound have spurred the development of novel synthetic methodologies where it serves as a key synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis.
Chemists have recognized that the cyclic urea backbone with the C5-amino group can be a precursor to various other functional groups and heterocyclic rings through ring-opening, rearrangement, and ring-transformation reactions. For example, under specific conditions, the diazinanone ring can be cleaved and subsequently reformed into a different heterocyclic system.
New methodologies are being developed that leverage the stereochemistry of the compound or use it as a scaffold to direct the formation of new stereocenters. Furthermore, its use in combination with modern synthetic techniques such as microwave-assisted synthesis or flow chemistry is being explored to enhance reaction rates, yields, and selectivity. The development of such novel methods expands the synthetic utility of this compound beyond its direct use as a building block for fused pyrimidines, opening up new avenues for the creation of innovative molecular architectures.
Future Research Directions and Challenges in the Study of 5 Amino 1,3 Diazinan 2 One Hydrochloride
Development of Highly Efficient and Atom-Economical Synthetic Routes
A primary challenge in the study of many heterocyclic compounds is the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green and sustainable chemistry. Future research on 5-amino-1,3-diazinan-2-one hydrochloride will likely prioritize the creation of more efficient and atom-economical synthetic routes. Current methodologies for constructing related heterocyclic cores, such as oxazinanones and azetidines, often rely on multi-step sequences that may involve harsh reagents or low-temperature conditions, impacting operational cost and efficiency. researchgate.net
The pursuit of streamlined processes is a consistent goal in chemical synthesis. researchgate.net For instance, the development of metal-free, Brønsted acid-catalyzed intramolecular cyclizations for producing 1,3-oxazinane-2,5-diones from diazoketones showcases a move towards greener catalysts that are inexpensive, stable, and easy to handle. frontiersin.org Similarly, transition-metal-free strategies, such as the cascade nucleophilic addition/cyclization of carbodiimides with diazo compounds to form 5-amino-1,2,3-triazoles, represent the kind of mild and efficient methodologies that could be adapted for the synthesis of this compound. rsc.org Research into whole-cell biocatalysis for producing compounds like 1,5-diamino-2-hydroxy-pentane further highlights a sustainable direction, offering a green and effective method that could potentially be engineered for industrial-scale production of related diamino structures. nih.gov
Exploration of Previously Uncharted Reactivity Pathways
The functional groups present in this compound—a primary amine and a cyclic urea (B33335)—offer significant opportunities for derivatization and the exploration of novel reactivity. The amino group, in particular, serves as a versatile handle for introducing a wide array of functional substituents, which can be used to tune the molecule's properties. nih.gov
Future investigations will likely explore post-synthesis modifications to expand the chemical space around this core structure. Methodologies such as the Buchwald-Hartwig cross-coupling reaction, which has been successfully applied to create N-aryl substituted 5-amino-1,2,3-triazoles, could be employed to generate novel derivatives of 5-amino-1,3-diazinan-2-one. nih.gov This approach allows for the systematic modification of the amino group, enabling the synthesis of libraries of related compounds for screening in various applications. nih.gov Further studies into the reactivity of the cyclic urea backbone itself could also unveil new chemical transformations, leading to the discovery of compounds with unique structural features and properties.
Advancements in Micro-scale and Continuous Flow Synthesis Applications
The adoption of modern synthesis technologies such as micro-scale and continuous flow chemistry offers a solution to many challenges associated with traditional batch synthesis, including safety, scalability, and process control. flinders.edu.au Continuous flow systems are particularly advantageous for multi-step transformations, providing efficient mixing, superior thermal control, and the ability to confine hazardous reagents or intermediates. flinders.edu.aunih.gov
The successful application of fully automated, multi-step flow synthesis to produce complex heterocycles like 5-amino-4-cyano-1,2,3-triazoles directly from simple starting materials demonstrates the power of this approach. nih.govresearchgate.net In these systems, intermediates can be generated, purified, and reacted in-line, significantly reducing manual handling and improving process safety and efficiency. nih.govresearchgate.net Similarly, rapid flow-based peptide synthesis has demonstrated the ability to incorporate amino acid residues in minutes, a testament to the speed and efficiency of flow chemistry. nih.gov Applying these principles to this compound could lead to the development of a safe, scalable, and automated manufacturing process, facilitating its broader study and potential application. flinders.edu.auresearchgate.net
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design
Fundamental Investigations into Stereochemical Control and Chirality Induction
The 5-amino-1,3-diazinan-2-one structure contains a chiral center at the C5 carbon. This introduces the challenge and opportunity of stereochemical control during its synthesis. The spatial arrangement of atoms in a molecule can have a profound impact on its physical properties and biological interactions. Therefore, a deep understanding and control of its stereochemistry are crucial.
Future research will need to focus on developing enantioselective synthetic methods to produce specific stereoisomers of this compound. The design and synthesis of chiral cyclic urea catalysts for asymmetric reactions is an active area of research, as these catalysts can induce chirality and control the stereochemical outcome of a reaction. researchgate.netnih.gov Studies on chiral bis(urea) amphiphiles have shown that molecular-scale chiral information can be translated to the mesoscopic level, controlling the morphology of self-assembled structures. nih.gov Investigating how the chirality of 5-amino-1,3-diazinan-2-one influences its properties and interactions could open up new applications, particularly in materials science and medicinal chemistry, where stereospecificity is often a critical factor. researchgate.netnih.govrsc.org
Expansion of Theoretical Models for Predictive Chemistry
Alongside AI and ML, the development of more sophisticated theoretical and computational models is essential for advancing our understanding of chemical systems. rsc.org Predictive models are fundamental tools in modern chemistry, used for everything from calculating the properties of a single molecule to simulating complex reaction networks. nih.gov However, the accuracy and reliability of these models depend on the quality and quantity of the data used to develop them. rsc.org
For this compound, future work should aim to expand the theoretical models that can predict its structural, electronic, and bioactive properties. This includes developing quantitative structure-activity relationship (QSAR) models that are sensitive to stereochemistry, as many traditional descriptors are blind to such information. nih.gov The increasing availability of large datasets and the development of deep learning models present new opportunities to create more accurate and generalizable predictive tools. rsc.org As these models become more robust, they can be used for large-scale virtual screening and the rational design of new derivatives, guiding experimental efforts toward the most promising candidates and accelerating the pace of discovery. chemrxiv.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1,3-diazinan-2-one hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclization of substituted amines or reductive amination of ketones. For example, related diazinane derivatives are synthesized using Boc-protected intermediates followed by HCl deprotection . Purity optimization includes recrystallization in ethanol/water mixtures and characterization via HPLC (using C18 columns with UV detection at 254 nm) .
Q. How should researchers validate the structural identity of this compound?
- Methodology : Use X-ray crystallography (e.g., SHELXL for refinement) to resolve the crystal structure, complemented by - and -NMR for functional group confirmation. For diazinane analogs, characteristic NMR signals include downfield shifts for NH (~5.5 ppm) and carbonyl carbons (~170 ppm) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodology : LC-MS/MS with isotopically labeled internal standards (e.g., -analogs) ensures precision. Calibration curves spanning 0.1–100 µg/mL in saline or PBS are recommended, with recovery rates validated using spiked samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodology : Apply the Hirshfeld surface analysis in SHELXL to identify disordered regions. For diazinane derivatives, thermal ellipsoid modeling and twinning corrections (via HKLF 5 format) improve data accuracy. Contradictions in bond lengths may require revisiting synthetic routes to exclude byproduct interference .
Q. What strategies mitigate low yield in multi-step synthesis of this compound?
- Methodology : Optimize reaction conditions using Design of Experiments (DoE). For example, varying pH (6.5–8.5), temperature (60–100°C), and catalyst loading (Pd/C or Raney Ni) can enhance reductive amination efficiency. Kinetic studies via in situ IR monitoring help identify rate-limiting steps .
Q. How can biological activity assays be designed to evaluate its potential as a kinase inhibitor?
- Methodology : Use fluorescence polarization assays with ATP-competitive probes (e.g., FITC-labeled ATP analogs). For diazinane derivatives, IC values are determined via dose-response curves (0.1–10 µM) in HEK293 cells expressing target kinases. Counter-screening against unrelated enzymes (e.g., phosphatases) ensures specificity .
Q. What computational approaches predict its metabolic stability in preclinical studies?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to assess susceptibility to cytochrome P450 oxidation. Molecular docking (MOE software) into CYP3A4 active sites identifies vulnerable positions. In vitro validation uses human liver microsomes with NADPH cofactors, monitored via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
